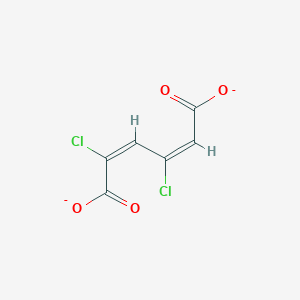
2,4-Dichloro-cis,cis-muconate(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-cis,cis-muconate(2-) is a 2,4-dichloromuconate(2-). It derives from a cis,cis-muconate. It is a conjugate base of a 2,4-dichloro-cis,cis-muconic acid.
Wissenschaftliche Forschungsanwendungen
Environmental Bioremediation
Role in Degradation of Chlorinated Aromatic Compounds
2,4-Dichloro-cis,cis-muconate(2-) is primarily recognized for its role in the microbial degradation of chlorinated aromatic compounds. These compounds are prevalent environmental pollutants often resulting from industrial activities. The compound serves as an intermediate in the metabolic pathways utilized by certain bacteria to detoxify these harmful substances.
- Microbial Pathways : Specific bacteria such as Pseudomonas putida utilize 2,4-dichloro-cis,cis-muconate(2-) as a carbon source, facilitating the breakdown of chlorinated compounds into less toxic metabolites. This process is crucial for bioremediation strategies aimed at cleaning contaminated sites.
- Enzymatic Interactions : Research indicates that 2,4-dichloro-cis,cis-muconate(2-) acts as a substrate for enzymes like dichloromuconate cycloisomerase. These enzymes catalyze its conversion into other metabolites, enhancing the efficiency of microbial degradation processes .
Biochemical Research
Investigating Metabolic Pathways
The compound is also significant in biochemical research, particularly in understanding the metabolic pathways involved in the degradation of chlorinated compounds.
- Enzyme Characterization : Studies have focused on characterizing enzymes that metabolize 2,4-dichloro-cis,cis-muconate(2-). For instance, chloromuconate cycloisomerases have been shown to convert this compound into various products, which are essential for elucidating the mechanisms of chlorinated compound metabolism .
- Case Study: Chlorocatechol Pathway : A notable study explored the modified ortho cleavage pathway of 3-chlorocatechol, highlighting how 2-chloro-cis,cis-muconate is produced during the degradation process. This pathway is critical for understanding how bacteria adapt to and metabolize chlorinated pollutants .
Industrial Applications
Potential for Chemical Synthesis
In addition to its environmental applications, 2,4-dichloro-cis,cis-muconate(2-) has potential uses in chemical synthesis.
- Building Block for Chemicals : The compound's structure allows it to serve as a precursor for synthesizing various chemicals. Its reactive dicarboxylic groups make it suitable for polymerization reactions that yield valuable industrial products such as synthetic resins and biodegradable polymers .
Data Tables
| Application Area | Description | Example Organisms |
|---|---|---|
| Environmental Bioremediation | Degradation of chlorinated aromatic compounds | Pseudomonas putida |
| Biochemical Research | Study of metabolic pathways and enzyme interactions | Various bacteria |
| Industrial Applications | Synthesis of chemicals and polymers | Not specified |
Analyse Chemischer Reaktionen
Dichloromuconate Cycloisomerase (EC 5.5.1.11)
This enzyme catalyzes two primary transformations of 2,4-dichloro-cis,cis-muconate(2−):
-
Isomerization : Converts 2,4-dichloro-cis,cis-muconate into 2,4-dichloro-2,5-dihydro-5-oxofuran-2-acetate .
-
Dehalogenation : Transforms 2,4-dichloro-cis,cis-muconate into trans-2-chlorodienelactone and chloride .
Mechanistic Insights :
-
The cycloisomerization involves Mn²⁺-dependent intramolecular aldol condensation, forming a cyclic lactone intermediate .
-
Subsequent spontaneous elimination of chloride yields trans-2-chlorodienelactone, bypassing protoanemonin (a toxic byproduct) .
Key Reaction Steps
Catalytic Specificity
-
Wild-type muconate cycloisomerases (e.g., Pseudomonas putida) exhibit low activity with 2,4-dichloro-cis,cis-muconate due to steric hindrance from chlorine substituents .
-
Engineered variants (e.g., I54V, F329I) enhance substrate affinity and turnover rates for chloromuconates :
| Enzyme Variant | Substrate | Km (μM) | kcat (min⁻¹) | kcat/Km (min⁻¹ μM⁻¹) |
|---|---|---|---|---|
| Wild-type | 2,4-Dichloro-cis,cis-muconate | 26 ± 3 | 3.3 ± 0.1 | 0.13 |
| F329I | 2,4-Dichloro-cis,cis-muconate | 78 ± 16 | 32 ± 3 | 0.41 |
Key Intermediates
-
Enol/Enolate Intermediate : Formed during cycloisomerization, stabilized by Mn²⁺ coordination .
-
4-Chloromuconolactone : Protonation of the intermediate leads to protoanemonin, whereas chloride elimination yields dienelactones .
Toxic Byproduct Avoidance
-
Protoanemonin Formation : Wild-type enzymes produce protoanemonin at pH > 7.5, which inhibits microbial growth .
-
Engineered Pathways : Mutants like K169A (lysine-to-alanine substitution) redirect the reaction toward cis-dienelactone, enhancing bioremediation efficiency .
Equilibrium and Rates
-
Cycloisomerization Equilibrium : Favors lactone formation (Keq≈103) .
-
Turnover Rates : Wild-type enzymes convert 2,4-dichloro-cis,cis-muconate at 0.13 min⁻¹ μM⁻¹, while variants improve this by ~3x .
pH Dependence
Eigenschaften
Molekularformel |
C6H2Cl2O4-2 |
|---|---|
Molekulargewicht |
208.98 g/mol |
IUPAC-Name |
(2E,4E)-2,4-dichlorohexa-2,4-dienedioate |
InChI |
InChI=1S/C6H4Cl2O4/c7-3(2-5(9)10)1-4(8)6(11)12/h1-2H,(H,9,10)(H,11,12)/p-2/b3-2+,4-1+ |
InChI-Schlüssel |
FHXOPKKNGKBBKG-DXLKSGPOSA-L |
SMILES |
C(=C(C=C(C(=O)[O-])Cl)Cl)C(=O)[O-] |
Isomerische SMILES |
C(=C(\C=C(/C(=O)[O-])\Cl)/Cl)\C(=O)[O-] |
Kanonische SMILES |
C(=C(C=C(C(=O)[O-])Cl)Cl)C(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















